2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol
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Overview
Description
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol is an organic compound that features a methoxy group and a piperazine moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol typically involves the reaction of 2-methoxyphenol with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. It can also bind to receptors, modulating their activity and affecting signal transduction pathways.
Comparison with Similar Compounds
- 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline
- 2-Methoxy-5-methyl-4-[(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents attached to the phenol ring.
- Chemical Properties: The presence of different functional groups can lead to variations in reactivity and stability.
- Applications: Each compound may have unique applications based on its specific chemical properties and biological activities.
Properties
IUPAC Name |
2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-13(17-2)12(16)9-11/h3-4,9,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHQAWDJJXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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